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molecular formula C7H8N2O4S B187476 N-Methyl-2-nitrobenzenesulfonamide CAS No. 23530-40-7

N-Methyl-2-nitrobenzenesulfonamide

Cat. No. B187476
M. Wt: 216.22 g/mol
InChI Key: DLJPYODODWSDBI-UHFFFAOYSA-N
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Patent
US09428508B2

Procedure details

To a solution of N-methyl-2-nitrobenzenesulfonamide (26 g, 0.12 mol) in methanol (500 mL) was added palladium on carbon (10%, 2 g). The mixture was stirred under an atmosphere of hydrogen at room temperature for 3 hours. The catalyst was filtrated and the filtrate was evaporated to afford the product 2-amino-N-methylbenzenesulfonamide (22 g, yield 98%). 1H NMR (400 MHz, CDCl3) δ ppm 7.45-7.48 (dd, 1H, J=1.6 Hz, 8.0 Hz), 7.24-7.31 (m, 2H), 6.81-6.83 (dd, 1H, J=0.6 Hz, 8.0 Hz), 6.60-6.65 (m, 1H), 5.89 (s, 2H), 2.370-2.374 (d, 3H, J=1.6 Hz).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][S:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N+:12]([O-])=O)(=[O:5])=[O:4]>CO.[Pd]>[NH2:12][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[S:3]([NH:2][CH3:1])(=[O:5])=[O:4]

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
CNS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under an atmosphere of hydrogen at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtrated
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C=CC=C1)S(=O)(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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